AMG-397, also known as Murizatoclax, is a selective inhibitor targeting the Myeloid Cell Leukemia Sequence 1 protein, commonly referred to as MCL-1. This compound has garnered attention for its potential therapeutic applications in treating various hematologic malignancies, including acute myeloid leukemia and multiple myeloma. AMG-397 is currently undergoing clinical evaluation in phase 1 studies to assess its efficacy and safety in patients with these conditions .
AMG-397 was developed through a combination of structure-guided design and ligand-based approaches aimed at optimizing its binding affinity and selectivity for MCL-1. This compound belongs to a class of small-molecule inhibitors designed to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins, which are often overexpressed in malignant cells, contributing to their survival and resistance to conventional therapies .
The synthesis of AMG-397 involves several key steps, particularly focusing on the final methylation process, which has been optimized using continuous flow techniques. This method allows for improved reaction conditions, leading to higher yields and purities of the final product. The continuous flow synthesis utilizes a continuous-stirred tank reactor system that enhances reaction efficiency by maintaining optimal temperature and pressure conditions throughout the process .
The synthesis begins with the formation of an amide intermediate, followed by critical transformations including coupling reactions facilitated by palladium catalysts. The final methylation step is particularly noteworthy; it has been refined to achieve a high yield of the desired compound while minimizing side reactions. The use of design of experiments methodologies has also played a crucial role in optimizing the reaction conditions for each step of the synthesis .
The molecular structure of AMG-397 features a complex arrangement that allows it to effectively bind to MCL-1. The compound's design incorporates various functional groups that enhance its interaction with the target protein, promoting specificity and potency.
While specific structural data such as bond lengths and angles are not detailed in the available literature, AMG-397's binding conformation has been characterized through X-ray crystallography, revealing insights into its interaction dynamics with MCL-1. This structural information is essential for understanding how modifications to the compound can influence its biological activity .
AMG-397 undergoes several chemical transformations during its synthesis, including:
Each reaction step is carefully controlled to optimize yield and minimize by-products. Techniques such as high-throughput experimentation are utilized to assess multiple conditions simultaneously, allowing for rapid identification of optimal parameters for each transformation .
AMG-397 functions by selectively inhibiting MCL-1, disrupting its role in preventing apoptosis in cancer cells. By binding to MCL-1, AMG-397 promotes cell death pathways that are typically suppressed in malignant cells due to high levels of this anti-apoptotic protein.
Preclinical studies have demonstrated that AMG-397 can effectively induce apoptosis in various cancer cell lines that express MCL-1 at elevated levels. Its mechanism involves displacing pro-apoptotic proteins from MCL-1, thereby facilitating the activation of downstream apoptotic signaling pathways .
AMG-397 is characterized by specific physical properties that influence its pharmacokinetics and bioavailability. While precise values such as melting point or solubility are not extensively documented, its formulation aims for optimal oral bioavailability.
The chemical stability of AMG-397 under physiological conditions is crucial for its therapeutic application. Studies indicate that it maintains stability over a range of pH levels typically encountered in biological systems. Additionally, its lipophilicity is tailored to enhance cellular uptake while minimizing off-target effects .
AMG-397's primary application lies in oncology, particularly as a therapeutic agent against hematologic malignancies where MCL-1 plays a pivotal role in tumor survival. Its selective inhibition profile positions it as a promising candidate for combination therapies aimed at overcoming resistance mechanisms associated with traditional chemotherapeutics.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: